2,3-Dihydrocinnolin-4(1H)-one hydrochloride can be synthesized from various precursors in organic chemistry, particularly through cyclization reactions involving hydrazines and carbonyl compounds. It belongs to the class of heterocycles, specifically those containing a fused bicyclic structure with nitrogen atoms. This compound's classification as a hydrochloride indicates it is often used in its salt form for enhanced solubility and stability in biological studies.
The synthesis of 2,3-dihydrocinnolin-4(1H)-one hydrochloride typically involves several key steps:
The molecular structure of 2,3-dihydrocinnolin-4(1H)-one hydrochloride features a bicyclic framework composed of two fused rings containing nitrogen atoms.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure:
2,3-Dihydrocinnolin-4(1H)-one hydrochloride can participate in various chemical reactions:
The mechanisms often involve electrophilic attack at the nitrogen or carbon centers, depending on the reaction conditions and reagents used .
The mechanism of action for 2,3-dihydrocinnolin-4(1H)-one hydrochloride primarily relates to its role as an inhibitor of human neutrophil elastase.
This inhibition can lead to reduced inflammation in conditions where neutrophil elastase contributes to tissue damage, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
2,3-Dihydrocinnolin-4(1H)-one hydrochloride has several scientific applications:
2,3-Dihydrocinnolin-4(1H)-one hydrochloride (CAS: 71412-22-1) is a bicyclic heterocyclic compound featuring a partially saturated cinnoline core. Its molecular formula is C₉H₁₀ClNO with a molecular weight of 183.63 g/mol, existing as a yellow crystalline powder that requires storage at 0-8°C for stability [1] [3]. The hydrochloride salt comprises a protonated tertiary nitrogen that enhances solubility and crystallinity. The core structure consists of a six-membered benzene ring fused to a six-membered dihydropyridone ring containing an amide carbonyl (C=O) and a basic nitrogen atom.
Table 1: Nomenclature and Molecular Properties [1] [3] [4]
Property | Value/Description |
---|---|
Systematic Name | 2,3-Dihydroquinolin-4(1H)-one hydrochloride |
CAS Registry Number | 71412-22-1 |
Molecular Formula | C₉H₁₀ClNO |
Molecular Weight | 183.63 g/mol |
MDL Number | MFCD11052533 |
Key Synonyms | 2,3-Dihydroquinolin-4(1H)-one HCl; 1,2,3,4-Tetrahydro-4-quinolinone hydrochloride |
Appearance | Yellow crystalline powder |
Storage Conditions | 0-8°C (under inert atmosphere) |
The compound emerged as a synthetic intermediate during late 20th-century research into quinoline-based pharmaceuticals. Early synthetic routes relied on reduction-cyclization cascades of 2-nitroarylketones and aldehydes using Pd/C catalysts, which enabled diastereoselective formation of the dihydroquinoline scaffold [8]. A significant advancement came with microwave-assisted protocols using SnCl₂ catalysis, which condensed 2-aminobenzamides with aldehydes to form 2,3-dihydroquinolin-4(1H)-one derivatives in moderate to near-quantitative yields (17–99%) [2]. The hydrochloride salt form was subsequently developed to improve material handling and stability for industrial applications. Patent literature from the 1980s–1990s references derivatives of this core for cardiovascular and diuretic agents, cementing its role as a versatile pharmacophore [9].
As a bridged heterocycle, 2,3-dihydrocinnolin-4(1H)-one hydrochloride occupies a pivotal niche in synthetic and medicinal chemistry. Its partially saturated structure balances reactivity and stability: the enolizable carbonyl enables electrophilic substitutions, while the basic nitrogen facilitates salt formation and metal coordination. This scaffold serves as a precursor to fully aromatic quinolines via dehydrogenation or oxidation [8], and a building block for natural product synthesis (e.g., evodiamine analogs) [2]. Its "privileged scaffold" status arises from:
Table 2: Key Synthetic Applications and Derivative Classes [2] [5] [8]
Transformation | Product Class | Key Reagents/Conditions |
---|---|---|
KMnO₄ oxidation | Quinazolin-4(3H)-ones (e.g., 54–57) | Aqueous base, rt to 80°C |
Aldehyde condensation | 2-Styrylquinazolin-4(3H)-ones (e.g., 60–66) | Acetic acid catalyst, reflux |
Reductive amination | Angular 6-6-5 tricyclic systems (e.g., 21) | H₂ (5 atm), Pd/C, >60% yield |
Hydrazide conjugation | Anticancer hydrazide derivatives | Glacial AcOH/MeOH reflux |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7